![molecular formula C7H8N4 B1269110 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 31040-12-7](/img/structure/B1269110.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Vue d'ensemble

Description

Synthesis Analysis

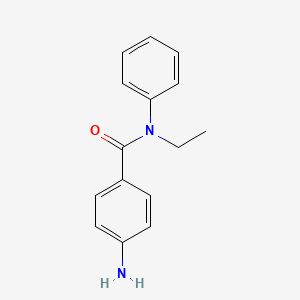

The synthesis of derivatives related to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves several key methods, including the acylation of heteroaromatic amines and palladium-catalyzed chemoselective monoarylation of hydrazides. The acylation process has been utilized to produce a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides (Ibrahim et al., 2011). Similarly, the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, offers a method for the synthesis of triazolo[4,3-a]pyridines, highlighting the chemical versatility and potential for modification of this compound (Reichelt et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the structural characteristics of this compound derivatives. These structures typically feature monoclinic symmetry with specific unit cell dimensions and are arranged in chains generated by intermolecular hydrogen bonds, showcasing the complex and well-defined structural attributes of these compounds (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse. For instance, the oxidative [4 + 1] annulation process has been utilized for the synthesis of 1,2,4-triazolo[4,3-a]pyridines, highlighting the compound's capability to undergo functionalization of sp3 C-H bonds, which is pivotal for the synthesis of complex diheterocycles (Weng et al., 2019).

Applications De Recherche Scientifique

Structural and Optical Properties

A study focused on the structural and spectroscopic properties of a triazolopyridine derivative, similar to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine. The research involved recording the FTIR and FT-Raman spectra and analyzing the molecular structure using the B3LYP/6-311G(2d,2p) approach. XRD studies indicated that the compound crystallizes in a centrosymmetric monoclinic space group. The stability was assessed using NBO analysis, and the electron absorption and luminescence spectra were measured to understand better the optical properties of the compound (Dymińska et al., 2022).

Synthesis of Derivatives

Research on the acylation of heteroaromatic amines led to the synthesis of new classes of triazolopyridine derivatives. This study demonstrates the facile and efficient synthesis process, highlighting the compound's potential for further chemical modifications and applications (Ibrahim et al., 2011).

Novel Heterocyclic System

A novel heterocyclic system involving triazolopyridine derivatives was synthesized and studied using Density Functional Theory (DFT). The study helped in understanding the regioselectivity of the ring closure and aided in the assignment of the final structure of the derivatives (Mozafari et al., 2016).

Application in Organic Light-Emitting Diodes

Research into the electroluminescent properties of triazolopyridine-based materials revealed their potential in organic light-emitting diodes (OLEDs). The study synthesized bipolar red host materials incorporating triazolopyridine, which showed promising electroluminescent performance, indicating their applicability in advanced electronic devices (Kang et al., 2017).

Orientations Futures

Mécanisme D'action

- However, related compounds in the triazolo[4,3-a]pyridine family have been studied. For instance, some derivatives have shown interactions with the PCAF (P300/CBP-associated factor) protein, which plays a role in gene transcription and chromatin remodeling . It’s possible that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine shares similar targets.

Target of Action

Propriétés

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJXFIHVQNRKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343550 | |

| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31040-12-7 | |

| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)